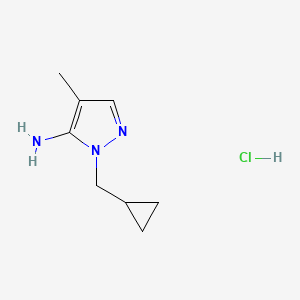

1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride

Übersicht

Beschreibung

The compound “1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride” is a hydrochloride salt of a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The cyclopropylmethyl group attached to the pyrazole ring suggests that there is a three-membered cyclopropyl ring attached to the pyrazole via a methylene (-CH2-) bridge .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring would be a cyclopropylmethyl group, which consists of a three-membered cyclopropyl ring attached via a methylene bridge .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the cyclopropylmethyl group. Pyrazoles can undergo a variety of reactions, including substitutions at the nitrogen atoms and additions to the carbon-carbon double bond . The cyclopropyl group could also potentially participate in ring-opening reactions under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the aromatic pyrazole ring could also influence its properties, such as its UV/Vis absorption spectrum .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Pyrazole derivatives, including structures similar to 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride, are synthesized through reactions involving hydroxymethyl pyrazole derivatives and primary amines. These processes yield compounds with distinct structural and chemical properties, as demonstrated through methods like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. Such compounds are characterized by their unique crystallographic structures and theoretical physical and chemical properties, calculated using Petra, Osiris, & Molinspiration (POM) programs. These characteristics make them subjects of interest in the study of their biological activity against diseases like breast cancer and microbial infections (Titi et al., 2020).

Corrosion Inhibition

Pyrazole derivatives are also investigated for their utility as corrosion inhibitors for steel in acidic environments. Their effectiveness in reducing corrosion rates, with efficiency increasing with concentration, underscores their potential in industrial applications. Such studies not only highlight the chemical utility of pyrazole compounds but also their practical relevance in material science and engineering (Herrag et al., 2007).

Novel Heterocycles Synthesis

Research into pyrazole derivatives extends into the synthesis of novel heterocyclic compounds, offering insights into their structural properties and potential applications in creating new materials or drugs. This includes exploring their interactions with various reagents to produce compounds with potential antibacterial and antifungal properties (Awad, 1992). The versatility in reactions and the resultant compounds' properties underscore the broad utility of pyrazole derivatives in synthesizing new chemical entities for varied applications.

Tautomeric Studies and Dye Synthesis

Further research delves into the tautomeric behavior of pyrazolone Schiff bases, critical for understanding their chemical properties and reactions. Such studies aid in the rational design of compounds for specific functions, including the synthesis of dyes and pigments with specific properties. The ability to manipulate the structural and electronic characteristics of these compounds enables the creation of materials with desired coloration and stability properties for industrial applications (Amarasekara et al., 2009).

Zukünftige Richtungen

The study of pyrazole derivatives is an active area of research in medicinal chemistry, and new compounds with this scaffold are continually being synthesized and evaluated for biological activity . This specific compound could potentially be studied for its biological activity and could serve as a starting point for the development of new drugs.

Eigenschaften

IUPAC Name |

2-(cyclopropylmethyl)-4-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-6-4-10-11(8(6)9)5-7-2-3-7;/h4,7H,2-3,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPLIMHJYFNQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

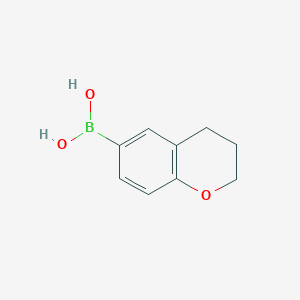

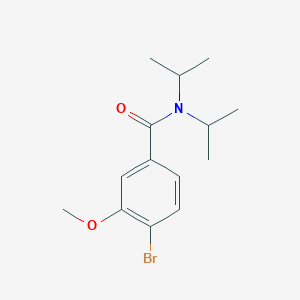

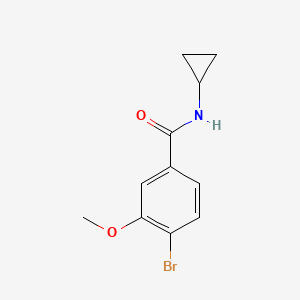

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)

![[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1487505.png)